

Technical Monograph: Linagliptin-d3 Physicochemical Characterization & Bioanalytical Application

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Compound of Interest

Compound Name:	Linagliptin-d3
CAS No.:	1398044-48-8
Cat. No.:	B1146090

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Executive Summary & Chemical Identity

Linagliptin-d3 is the stable deuterium-labeled isotopolog of Linagliptin (BI-1356), a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus. In high-precision drug development workflows, **Linagliptin-d3** serves as the critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.

Its utility is derived from its chemical equivalence to the analyte of interest regarding extraction recovery and ionization efficiency, while maintaining distinct mass spectral resolution. This guide details the physicochemical properties, isotopic stability, and validated experimental protocols for its application in pharmacokinetic (PK) studies.

Chemical Structure & Nomenclature

The deuterium labeling is strategically placed on the methyl group of the xanthine scaffold or the quinazoline moiety. This placement is critical to avoid H/D exchange (hydrogen-deuterium

exchange) in protic solvents, ensuring the integrity of the internal standard during sample preparation.

Property	Specification
Systematic Name	8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-(methyl-d ₃)-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
CAS Number	1352136-19-4 (Generic for d ₃ variant)
Molecular Formula	C ₂₅ H ₂₅ D ₃ N ₈ O ₂
Molecular Weight	475.56 g/mol (Parent: 472.54 g/mol)
Isotopic Purity	≥ 99% deuterated forms (d ₀ < 0.1%)
Appearance	White to off-white solid

Physicochemical Properties

Understanding the solubility and ionization profile of **Linagliptin-d₃** is prerequisite to developing robust stock solutions. Linagliptin is a xanthine derivative with high lipophilicity compared to other gliptins.

Solubility Profile

Note: **Linagliptin-d₃** exhibits low aqueous solubility. Direct reconstitution in water or purely aqueous buffers will result in precipitation and inaccurate quantification.

Solvent	Solubility Limit (approx.)	Application Note
DMSO	≥ 50 mg/mL	Recommended for primary stock solutions.
Methanol	~ 10 mg/mL	Suitable for working solutions/dilutions.
Ethanol	~ 5 mg/mL	Alternative organic solvent.
Water	Insoluble	Avoid for stock prep. Use only in final mobile phase mix.

Ionization & pKa

Linagliptin-d3 possesses basic nitrogen atoms (piperidine moiety), making it highly amenable to Positive Electrospray Ionization (ESI+).

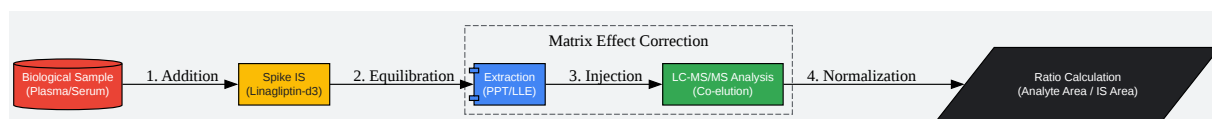
- pKa: ~ 8.6 (Piperidine amine) and ~ 1.8 (Quinazoline).
- LogP: ~ 1.7 (Moderate lipophilicity).

The Isotopic Effect & Stability

In bioanalysis, the "Deuterium Isotope Effect" can theoretically alter retention times. However, for **Linagliptin-d3**, the physicochemical changes are negligible, ensuring it co-elutes with the analyte.

Mechanistic Workflow: Internal Standardization

The following diagram illustrates the self-validating logic of using **Linagliptin-d3** to correct for matrix effects (ion suppression/enhancement) in plasma samples.



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Figure 1: The bioanalytical workflow ensuring **Linagliptin-d3** compensates for extraction variability and ionization suppression.

Validated Experimental Protocol (LC-MS/MS)

Author's Note: The following protocol assumes a triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Waters Xevo). Parameters must be tuned to your specific instrument.

Stock Solution Preparation

- Primary Stock (1 mg/mL): Weigh 1.0 mg of **Linagliptin-d3**. Dissolve in 1.0 mL of DMSO. Vortex for 1 minute to ensure complete dissolution.
 - Storage: -20°C or -80°C (Stable for >6 months).
- Working Solution (IS Spiking Solution): Dilute Primary Stock with 50:50 Methanol:Water to a concentration of 100 ng/mL.

Sample Extraction (Protein Precipitation)

Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for Linagliptin due to its high recovery and simplicity.

- Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
- Add 20 µL of **Linagliptin-d3** Working Solution (100 ng/mL).
- Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to an HPLC vial with insert.

Mass Spectrometry Parameters (MRM)

Linagliptin-d3 is detected via Multiple Reaction Monitoring (MRM). The mass shift of +3 Da protects against "cross-talk" from the native analyte.

Compound	Polarity	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Linagliptin	ESI (+)	473.3 m/z	420.2 m/z	35
Linagliptin-d3	ESI (+)	476.3 m/z	423.2 m/z	35

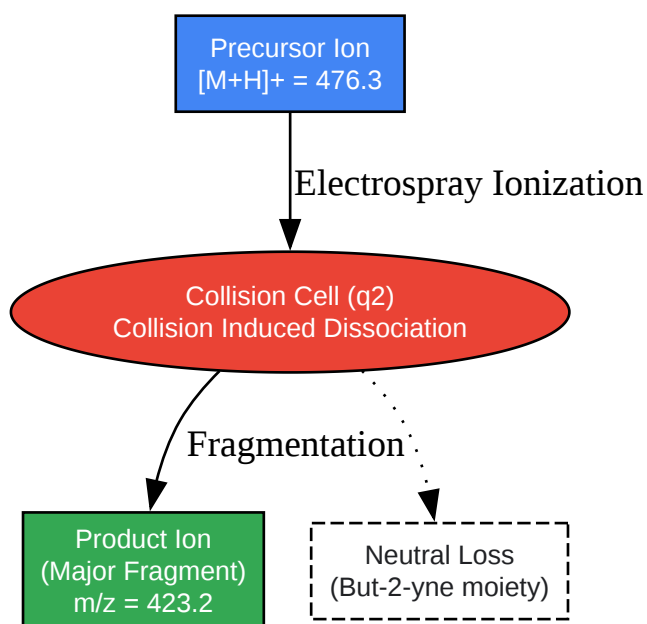
Note: The primary fragment involves the loss of the butynyl group. Ensure the d3-label is NOT on the fragment being lost (it is typically on the stable core).

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 3 minutes.

Fragmentation Pathway & Identification

To verify the integrity of the purchased standard, researchers should confirm the fragmentation pattern. The diagram below details the mass spectral logic.



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Figure 2: MS/MS fragmentation pathway. The preservation of the +3 mass shift in the product ion confirms the deuterium label is located on the stable core structure, not the leaving group.

References

- European Medicines Agency (EMA). "Trajenta (linagliptin) Assessment Report." EMA Procedures. [\[Link\]](#)
- Sanknall, P. et al. "Development and validation of a LC-MS/MS method for the estimation of Linagliptin in human plasma." Journal of Chromatography B, 2013. [\[Link\]](#)
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